5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-methoxyaniline with a thioamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring, resulting in the desired compound .
Chemical Reactions Analysis
5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the nitro group if present.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar in structure but with different substitution patterns on the phenyl ring.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains additional functional groups that may confer different biological activities.
The unique combination of the bromine atom and methoxy group in this compound distinguishes it from other thiazole derivatives, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2OS |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
5-(3-bromo-5-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
MNQYOTPDCWIDFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
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